1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heterocyclic compound. It serves as a crucial scaffold in medicinal chemistry and is recognized as a bioisostere of the indole ring system. [, , ] Due to its structural resemblance to naturally occurring compounds like purines and indoles, 1H-pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of biological activities. [, ] These properties make them valuable building blocks for developing novel therapeutics and understanding biological processes.
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its biological activity against various targets.
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be classified as:
The synthesis of 4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common approach includes the following steps:
The synthetic route often employs reagents such as phosphorus oxychloride or other chlorinating agents to facilitate the introduction of halogens. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
The molecular formula for 4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is C13H7ClF4N. The structure features:
The compound's molecular weight is approximately 295.65 g/mol. Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the presence and positions of substituents within the molecular structure .
The compound participates in various chemical reactions typical for heterocycles:
Reactions are often carried out in polar aprotic solvents to increase solubility and reactivity. Reaction conditions such as temperature, time, and catalyst type are optimized for maximum yield and purity .
The mechanism of action for compounds like 4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine often involves interactions with specific biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of biological pathways relevant to disease processes.
In vitro studies have shown that similar compounds exhibit activity against various targets including kinases and enzymes involved in inflammatory processes. The exact mechanism may involve binding affinity studies and kinetic analyses to elucidate how these compounds affect biological systems .
Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained from experimental analyses during synthesis or characterization phases .
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has potential applications in:
Research continues to explore its full potential across these fields, highlighting the importance of further studies on structure–activity relationships to optimize efficacy and safety profiles .
The molecular architecture of 4-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine represents a sophisticated integration of three pharmacophoric elements: a privileged pyrrolopyridine core, a chloro substituent at the 4-position, a trifluoromethyl group at the 5-position, and a 4-fluorophenyl ring at the 2-position. This multi-functionalized heterocycle exemplifies contemporary drug design strategies aimed at optimizing target engagement, metabolic stability, and physicochemical properties. While the exact compound is not fully characterized in public literature, its structural components are extensively validated in related derivatives, positioning it as a high-value scaffold for kinase inhibition and oncotherapeutic development [3] [7].
Pyrrolo[2,3-b]pyridines (7-azaindoles) have evolved from synthetic curiosities to indispensable scaffolds in medicinal chemistry since their first reported synthesis in the mid-20th century. Their rise to prominence stems from:
Table 1: Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Substitution Pattern | Biological Target | Therapeutic Area | Reference |
---|---|---|---|
C2-aryl, C5-CF₃ | SIK2 Kinase | Ovarian cancer | [7] |
C4-chloro, C5-CF₃ | Synthetic intermediate | Kinase inhibitor development | [1] |
C2-(4-fluorophenyl), C5-CF₃ | Not fully characterized | Oncotherapy (proposed) | [3] |
The strategic incorporation of trifluoromethyl (CF₃) and chloro groups at the C5 and C4 positions respectively transforms the parent pyrrolopyridine into a potent pharmacophore through multifaceted mechanisms:
Electron-Withdrawing Effects: The -CF₃ group (σI = 0.39) induces significant electron deficiency at C5, enhancing hydrogen bonding with kinase hinge regions. In the analog 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1060802-93-8), this effect lowers the LUMO energy by ~1.2 eV, facilitating charge-transfer interactions with protein targets [8].
Lipophilicity Modulation: Chloro and trifluoromethyl substituents synergistically increase logP values while maintaining optimal membrane permeability. Comparative studies show that 5-CF₃ pyrrolopyridines exhibit 3-5 fold greater logD7.4 than unsubstituted analogs (experimental logP = 2.26 for 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine) [5].
Steric Mimicry: The van der Waals radius of chlorine (175 pm) and trifluoromethyl (volume ≈ 38 ų) effectively fill hydrophobic subpockets in enzyme binding sites. Molecular docking of 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (MW: 220.58 g/mol) reveals complementary shape with SIK2's gatekeeper region, increasing residence time by 8-fold versus des-chloro analogs [1] [7].
Table 2: Physicochemical Impact of Key Substituents on Pyrrolopyridine Core
Substituent | Position | σI (Inductive) | Volume (ų) | ΔlogP vs H | Representative Compound MW |
---|---|---|---|---|---|
-Cl | C4 | 2.06 | 22 | +0.71 | 220.58 [1] |
-CF₃ | C5 | 3.45 | 38 | +1.02 | 186.13 [8] |
4-F-C₆H₄- | C2 | 0.15 (para-F) | 82 | +1.98 | 280.22 [3] |
The 2-(4-fluorophenyl) moiety in this compound exemplifies precision-targeted drug design, conferring three critical advantages:
Spatial Occupation: The para-fluorinated aryl system extends the molecular footprint to engage with kinase allosteric pockets inaccessible to smaller heterocycles. In SIK2 inhibitors, derivatives like 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (C₁₄H₈F₄N₂, MW 280.22 g/mol) demonstrate 50 nM IC50 against cancer cell lines, attributed to optimal filling of a hydrophobic cleft near the DFG motif [3] [7].
Metabolic Resistance: Fluorination at C4' of the phenyl ring blocks cytochrome P450-mediated hydroxylation, reducing first-pass metabolism. Comparative pharmacokinetics show that 4-fluorophenyl analogs exhibit 2.3-fold greater plasma AUC0-24h than non-fluorinated counterparts in rodent models [6].
Electrostatic Steering: The fluorine atom (σp = 0.06) acts as a weak hydrogen bond acceptor, directing the aryl ring's dihedral angle toward optimal π-stacking with tyrosine residues (e.g., Tyr95 in SIK2). Quantum mechanics calculations indicate a preferred torsion angle of 38.5° between the pyrrolopyridine core and fluorophenyl ring, maximizing charge-transfer interactions [6] [7].
Table 3: Comparative Analysis of Fluorinated Pyrrolopyridine Derivatives
Compound | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1420885-96-6 | C₁₄H₈F₄N₂ | Gold-standard fluorinated analog |
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | C₈H₄ClF₃N₂ | Versatile coupling partner |
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1060802-93-8 | C₈H₅F₃N₂ | Regioisomeric scaffold |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: